methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate
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Overview
Description
Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a chlorinated benzo-cyclohepta-pyridine core, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo-cyclohepta-pyridine core: This is achieved through a series of cyclization reactions involving chlorinated aromatic compounds.
Introduction of the piperidine moiety: This step involves the reaction of the core structure with piperidine under controlled conditions.
Methionine esterification: The final step involves the esterification of L-methionine with the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Common solvents used include tetrahydrofuran (THF), toluene, and diethyl ether .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Loratadine: A structurally related compound used as an antihistamine.
Desloratadine: An active metabolite of loratadine with similar pharmacological properties.
Uniqueness
Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate is unique due to its specific esterification with L-methionine, which imparts distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C26H30ClN3O3S |
---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C26H30ClN3O3S/c1-33-25(31)22(11-15-34-2)29-26(32)30-13-9-17(10-14-30)23-21-8-7-20(27)16-19(21)6-5-18-4-3-12-28-24(18)23/h3-4,7-8,12,16,22H,5-6,9-11,13-15H2,1-2H3,(H,29,32)/t22-/m0/s1 |
InChI Key |
FLULVLCYCBVORD-QFIPXVFZSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Origin of Product |
United States |
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